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Abstract
Dibutyl phthalate (DBP), a common plasticizer used to impart flexibility to polyvinyl chloride

(PVC)-based medical devices, is not covalently bound to the polymer matrix and can leach into

therapeutic products or directly into patients.[1] As a known endocrine disruptor and

reproductive toxicant, quantifying the potential for DBP migration is a critical component of a

medical device's biological safety evaluation.[2][3] This guide provides a comprehensive

framework for designing and executing scientifically robust leaching studies for DBP from

medical devices, aligned with global regulatory expectations. We will explore the causality

behind experimental design, from solvent selection to analytical quantification, and provide

detailed protocols for both exhaustive extraction (extractables) and simulated-use (leachables)

studies.

Introduction: The Rationale for DBP Leaching
Studies
Polyvinyl chloride (PVC) is a versatile and widely used polymer in medical devices such as

intravenous (IV) bags, tubing, catheters, and blood bags.[1] Its inherent rigidity necessitates the
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addition of plasticizers, with phthalate esters like Dibutyl Phthalate (DBP) being historically

prevalent. These additives can constitute a significant portion of the final material's weight, up

to 40-50% in some cases.[1][4]

The primary concern is that DBP is physically mixed with, not chemically bonded to, the PVC

polymer. This allows it to migrate from the device into contacting fluids, a process known as

leaching.[1] The leached DBP can then be directly administered to the patient. Regulatory

bodies worldwide, including the U.S. FDA and European authorities under the Medical Device

Regulation (MDR 2017/745), mandate a thorough risk assessment for such substances.[5][6]

The European Commission's Scientific Committee on Health, Environmental and Emerging

Risks (SCHEER) has issued specific guidelines for the benefit-risk assessment of phthalates,

underscoring the regulatory scrutiny.[7][8]

Leaching studies are therefore not merely a quality control measure; they are a fundamental

requirement for ensuring patient safety and achieving regulatory approval.[6][9] These studies

aim to identify and quantify the substances that could be released from a medical device during

its clinical use, forming the basis of a toxicological risk assessment as outlined in standards like

ISO 10993-17.[10]

The Regulatory Framework: Understanding
Extractables and Leachables
The foundation of a chemical safety assessment for medical devices is built upon the concepts

of Extractables and Leachables, as detailed in guidelines like USP <1663> and <1664> and the

ISO 10993 series.[11][12][13]

Extractables are compounds that are released from a material under aggressive or

exaggerated conditions, such as using harsh solvents, elevated temperatures, or extended

contact times.[14] An extractables study is designed to create a "worst-case" scenario to

understand the full spectrum of substances that could be released from the device.[6][15]

This provides a conservative, proactive assessment of potential hazards.

Leachables are compounds that migrate from a material into a drug product or the patient

under normal, real-world conditions of use.[14][16] A leachables study aims to determine the

actual patient exposure. The results of the extractables study are crucial for designing an
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effective leachables study, as they identify the target compounds to monitor under clinical-

use conditions.

A robust leaching study program follows a logical progression from identifying potential risks

(extractables) to quantifying actual exposure (leachables), which then feeds into a final

toxicological risk assessment to determine patient safety.
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Phase 2: Risk Quantification

Phase 3: Safety Assessment
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Figure 1: Overall workflow for Extractables and Leachables (E&L) assessment.

Experimental Design: The Causality Behind
Methodological Choices
A successful leaching study is built on a series of logical, justifiable decisions. Simply following

a generic protocol is insufficient; a senior scientist must understand the causality behind each

step to generate defensible data.

Selection of Simulating Solvents
The choice of solvent is critical as it must adequately simulate the physicochemical properties

of the drug product or biological fluid that will contact the device. A range of solvents is typically

used to bracket the polarity of potential contact fluids.

Non-polar Solvent (e.g., Hexane): Chosen to simulate lipophilic drug formulations (e.g., fat

emulsions, propofol). Phthalates like DBP are highly soluble in non-polar media, making this

a worst-case scenario for lipid-based carriers.[17]

Polar Solvent (e.g., Purified Water): Represents aqueous, salt-based solutions (e.g., saline,

dextrose solutions).[2]

Partial-Polarity Solvent (e.g., 50% Ethanol in Water): This simulates hydro-alcoholic

formulations and provides an intermediate extraction condition. It is often effective at

extracting a broad range of potential leachables.[18]

Selection of Extraction Conditions (Time and
Temperature)
Conditions are chosen to either simulate real-world use or accelerate it to predict long-term

stability.

Temperature: Elevated temperatures (e.g., 40°C, 50°C) are used in accelerated extraction

studies to increase the rate of diffusion and migration, providing a worst-case estimate in a

shorter timeframe.[4][17] The specific temperature should be high enough to accelerate
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leaching but not so high as to cause polymer degradation, which would create non-

representative artifacts. For simulated-use studies, the temperature should reflect the actual

clinical conditions (e.g., room temperature or 37°C).

Duration: For extractables studies, durations are often exhaustive, continuing until the

amount of DBP extracted in a subsequent time interval is less than 10% of the total

cumulative amount. For leachables studies, the duration should match the maximum clinical

exposure time for the device.

Selection of Analytical Technique
The analytical method must be sensitive, specific, and quantitative for DBP.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for semi-

volatile compounds like DBP.[19] It offers excellent chromatographic separation and highly

specific detection based on the mass-to-charge ratio of fragmented ions, ensuring accurate

identification and quantification, even in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS): Also a powerful tool, particularly useful

if DBP is part of a broader screen including non-volatile compounds.

Protocol 1: Controlled Extraction Study for DBP
(Extractables)
Objective: To determine the "worst-case" potential amount of DBP that can be extracted from a

medical device component under exhaustive conditions.

Materials:

Medical device or component of interest (e.g., 10 cm sections of PVC tubing).

Extraction Solvents: HPLC-grade n-Hexane, 50% Ethanol/Water, Purified Water.

Glass extraction vessels with PTFE-lined caps.

Calibrated laboratory oven or water bath.

Analytical Instrumentation: Gas Chromatograph with Mass Spectrometric detector (GC-MS).
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DBP certified reference standard.

Internal Standard (e.g., Deuterated DBP-d4 or Benzyl Benzoate).[19]

Procedure:

Sample Preparation:

Precisely measure the surface area or weight of the device component. For tubing, cut

into standardized lengths.

Place the component into a clean glass extraction vessel.

Add a defined volume of the chosen extraction solvent (e.g., n-Hexane) sufficient to fully

immerse the component. A typical surface-area-to-volume ratio is between 1 and 6

cm²/mL.

Extraction:

Securely cap the vessel.

Place the vessel in an oven set to an accelerated temperature (e.g., 50°C).

Extract for a defined initial period (e.g., 24 hours).

After 24 hours, carefully decant the extract into a clean vial for analysis.

Add a fresh aliquot of the same solvent to the original vessel containing the device

component and continue the extraction for another 24 hours.

Repeat this process until the amount of DBP in the latest extract is <10% of the cumulative

total, signifying that the extraction is approaching exhaustion.

Sample Analysis (GC-MS):

Prepare a calibration curve using the DBP reference standard in the same solvent as the

extraction.
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Spike a known concentration of the internal standard into all extracts and calibration

standards.

Inject an aliquot (e.g., 1 µL) of the extract into the GC-MS.

Typical GC-MS Conditions:

Column: 5% phenyl-methyl silicone capillary column (30m x 0.25mm ID, 0.25µm film

thickness).[19]

Carrier Gas: Helium at a constant flow of 1 mL/min.[19]

Injector: Splitless mode at 280°C.

Oven Program: Initial 60°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

MS Detector: Electron Ionization (EI) mode. Monitor for characteristic DBP ions (e.g.,

quantifier m/z 149, qualifiers m/z 223, 205).[19]

Quantification:

Calculate the concentration of DBP in each extract using the calibration curve and the

internal standard response.

Sum the amounts from all extraction intervals to determine the total exhaustive extractable

DBP.

Express the final result as total µg of DBP per device or µg/cm².

Protocol 2: Simulated-Use Leaching Study for DBP
Objective: To quantify the amount of DBP that leaches from a medical device under conditions

that mimic its intended clinical use.

Materials:

Complete, sterilized medical device (e.g., IV infusion set).

Simulating Fluid: Normal saline (0.9% NaCl in water) or a relevant drug product placebo.
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Peristaltic pump (if flow is required).

Incubator set to a clinically relevant temperature (e.g., 37°C).

GC-MS system and standards as described in Protocol 1.

Procedure:

Device Setup:

Set up the medical device as it would be used clinically. For an IV set, this involves

connecting it to a bag of the simulating fluid.

Prime the device by flushing it with the fluid to remove any air.

Leaching Simulation:

Place the entire setup in an incubator at the desired temperature (e.g., 37°C).

Simulate the clinical use. This could be static contact (e.g., a solution held in a bag) or

dynamic (e.g., fluid pumped through tubing at a typical infusion rate).

Collect samples of the fluid that has passed through or been in contact with the device at

clinically relevant time points (e.g., 1 hr, 4 hrs, 24 hrs).

Sample Preparation and Analysis:

For aqueous samples like saline, a liquid-liquid extraction (LLE) or solid-phase extraction

(SPE) step is required to transfer the DBP into an organic solvent compatible with the GC-

MS.

LLE Example: To 10 mL of the saline sample, add 2 mL of n-Hexane and the internal

standard. Vortex vigorously for 2 minutes. Allow the layers to separate and collect the

upper hexane layer for analysis.

Analyze the prepared organic extract using the GC-MS method detailed in Protocol 1.

Quantification and Reporting:
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Calculate the concentration of DBP (µg/mL) in the collected fluid at each time point.

Report the results clearly, specifying the time points and conditions. This data can be used

to calculate the total potential patient exposure dose.
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Figure 2: Detailed analytical workflow for DBP quantification by GC-MS.
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Data Presentation and Toxicological Assessment
Results should be summarized in a clear, tabular format. This data then serves as the input for

a toxicological risk assessment per ISO 10993-17.[20] A toxicologist will compare the observed

or calculated patient exposure dose to a Tolerable Intake (TI) or other established safety

threshold for DBP. The Margin of Safety (MoS) is then calculated. An MoS greater than 1 is

generally considered acceptable.

Table 1: Example Data Summary for a Simulated-Use Leaching Study of an IV Set

Time Point Simulating Fluid
DBP Concentration
(µg/mL)

Cumulative DBP
Leached (µg)

1 Hour 0.9% Saline 0.05 5.0

4 Hours 0.9% Saline 0.08 32.0

24 Hours 0.9% Saline 0.12 288.0

24 Hours 50% Ethanol 1.50 3600.0

24 Hours n-Hexane 8.25 19800.0

Note: Assumes a total

infused volume of

100mL at 1, 4 hours

and 2400mL at 24

hours.

Conclusion
Conducting leaching studies for Dibutyl Phthalate is a critical step in the safety evaluation of

many medical devices. By understanding the regulatory framework and the scientific rationale

behind experimental design, researchers can generate robust and defensible data. A

methodical approach, beginning with a worst-case extractables assessment to identify hazards,

followed by a clinically relevant leachables study to quantify patient exposure, provides the

necessary information for a comprehensive toxicological risk assessment. This ensures that the

medical device is safe for its intended use and meets the stringent requirements of global

regulatory bodies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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